(E)-丁-2-烯二酸;2-(叔丁基氨基)-1-(4-氯苯基)丙-1-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

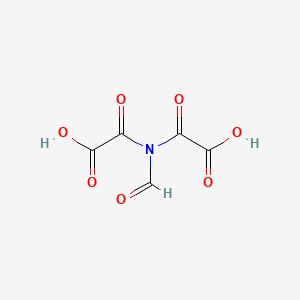

(E)-But-2-enedioic acid;2-(tert-butylamino)-1-(4-chlorophenyl)propan-1-one, commonly known as BCPP, is a synthetic compound, used for a variety of purposes in scientific research. It is an organic compound with a molecular weight of 287.2 g/mol, and is composed of an alkyl chain, an aromatic ring, and an acid group. BCPP is a relatively new compound, and its potential applications are still being explored.

科学研究应用

电化学性质

- N-烷氧基芳基氨基自由基:对包括与本化合物类似的 N-叔丁氧基衍生物在内的各种自由基进行的电化学研究,重点研究了它们在循环伏安法实验中的电化学行为。这些研究对于理解这些自由基在包括有机化学和材料科学在内的各种应用中的性质至关重要 (Miura & Muranaka, 2006).

分子对接和光谱学研究

- 潜在的肾上腺素摄取抑制剂:使用密度泛函理论 (DFT) 和振动光谱研究了与 2-(叔丁基氨基)-1-(3-氯苯基)丙-1-酮密切相关的分子。研究表明其作为肾上腺素摄取抑制剂的潜力,表明其在中枢神经系统 (CNS) 药物发现中的重要性 (Sevvanthi, Muthu & Raja, 2018).

有机化学中的合成和应用

- 脱落酸的合成:脱落酸是一种植物激素,其合成研究涉及 (E)-丁-2-烯二酸。此类研究有助于我们理解复杂的合成有机过程,这些过程在农业和生物学中具有应用 (Cornforth, Hawes & Mallaby, 1992).

- 新型烯酸酯:利用类似于 (E)-丁-2-烯二酸的化合物,对毛茛根中的新型烯酸酯进行了研究,突出了这些化合物在天然产物化学和药理学中的重要性 (Xiong et al., 2007).

化学结构和反应性

- 取代的二苯基草酸酯:对与 (E)-丁-2-烯二酸相关的乙二酸二苯酯衍生物的结构的研究,提供了对这些分子的构象性质的见解。此类研究对于开发新材料和理解分子相互作用非常重要 (George et al., 1994).

作用机制

Target of Action

The primary targets of 3’-Dechloro-4’-chloro Bupropion Fumarate are the norepinephrine transporter (NET) and the dopamine transporter (DAT) . These transporters are involved in the uptake of the neurotransmitters norepinephrine and dopamine from the synaptic cleft .

Mode of Action

3’-Dechloro-4’-chloro Bupropion Fumarate exerts its pharmacological effects by weakly inhibiting the enzymes involved in the uptake of the neurotransmitters norepinephrine and dopamine from the synaptic cleft . This prolongs their duration of action within the neuronal synapse and the downstream effects of these neurotransmitters . When used as an aid to smoking cessation, it is thought to confer its anti-craving and anti-withdrawal effects by inhibiting dopamine reuptake, which is thought to be involved in the reward pathways associated with nicotine, and through the antagonism of the nicotinic acetylcholinergic receptor .

Biochemical Pathways

The affected biochemical pathways primarily involve the neurotransmitters norepinephrine and dopamine. By inhibiting their reuptake, 3’-Dechloro-4’-chloro Bupropion Fumarate increases their availability in the synaptic cleft, enhancing their downstream effects .

Pharmacokinetics

It is known that the mean elimination half-life of bupropion after chronic dosing is 21 hours, and steady-state plasma concentrations of bupropion are reached within 8 days . The absorption of bupropion, especially the extended-release formulation, takes a long time, with serum levels peaking after approximately 5 hours .

Result of Action

The molecular and cellular effects of 3’-Dechloro-4’-chloro Bupropion Fumarate’s action primarily involve the increased availability of norepinephrine and dopamine in the synaptic cleft, leading to enhanced downstream effects of these neurotransmitters . This results in its antidepressant effect and its efficacy as an aid to smoking cessation .

属性

IUPAC Name |

(E)-but-2-enedioic acid;2-(tert-butylamino)-1-(4-chlorophenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO.2C4H4O4/c1-9(15-13(2,3)4)12(16)10-5-7-11(14)8-6-10;2*5-3(6)1-2-4(7)8/h5-9,15H,1-4H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPADJAZYXDVHBG-LVEZLNDCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=C(C=C1)Cl)NC(C)(C)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(NC(C)(C)C)C(=O)C1=CC=C(C=C1)Cl.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClNO9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9H-[1,2,4]Triazolo[4,3-a][1,4]diazepine](/img/structure/B583034.png)

![1-Boc-3-[(dimethylamino)methyl]-7-azaindole](/img/structure/B583041.png)

![N-[(1Z)-3-Oxo-1-buten-1-yl]acetamide](/img/structure/B583046.png)

![[(5S,11S,14S)-11-{3-[(Diaminomethylidene)amino]propyl}-14-methyl-4,7,10,13,16-pentaoxo-3,6,9,12,15-pentaazabicyclo[15.3.1]henicosa-1(21),17,19-trien-5-yl]acetic acid](/img/structure/B583047.png)